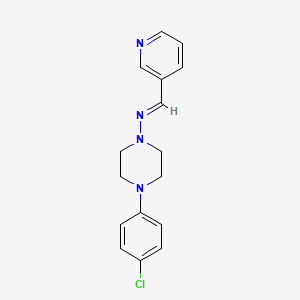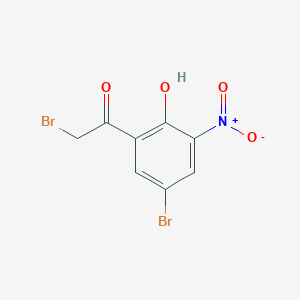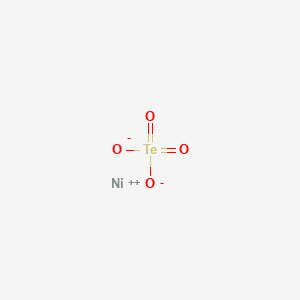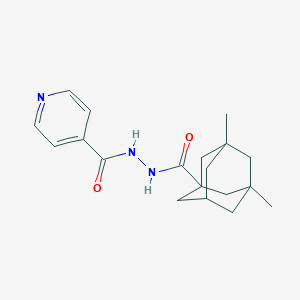![molecular formula C16H18N4O6S B14151654 N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide CAS No. 347355-80-0](/img/structure/B14151654.png)
N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide is a complex organic compound that features a dinitrophenyl group, an ethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide typically involves the reaction of 2,4-dinitroaniline with ethylamine and benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Nucleophilic Substitution: The amino group of 2,4-dinitroaniline reacts with ethylamine to form an intermediate.
Sulfonation: The intermediate then reacts with benzenesulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide undergoes several types of chemical reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro groups.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Oxidation: The compound can be oxidized to form various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: The major product is the corresponding diamine.
Oxidation: The major products are various oxidized derivatives of the original compound.
Scientific Research Applications
N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the dinitrophenyl group allows it to form strong interactions with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
N-(2,4-Dinitrophenyl)ethylenediamine: Similar structure but different functional groups.
N-(2-p-nitrophenylethyl)-aniline: Contains a nitrophenyl group but lacks the sulfonamide moiety.
Uniqueness
N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide is unique due to the combination of the dinitrophenyl group, ethyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
347355-80-0 |
|---|---|
Molecular Formula |
C16H18N4O6S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(2,4-dinitroanilino)ethyl]-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N4O6S/c1-2-18(27(25,26)14-6-4-3-5-7-14)11-10-17-15-9-8-13(19(21)22)12-16(15)20(23)24/h3-9,12,17H,2,10-11H2,1H3 |
InChI Key |
GYROTNMNQKUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
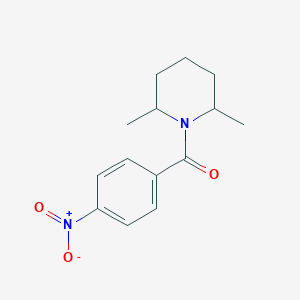
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)

![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

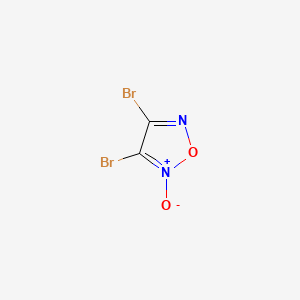
![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)
